4,4'-Dibenzoylaminostilben-2,2'-disulfosaure

Description

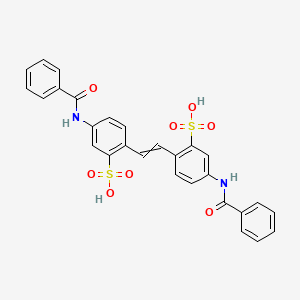

4,4'-Dibenzoylaminostilben-2,2'-disulfosaure (also referred to as 4,4'-dibenzamidostilbene-2,2'-disulfonate in some literature) is a stilbene-derived sulfonic acid compound characterized by two benzamido (-NHCOC₆H₅) groups at the 4,4' positions and sulfonic acid (-SO₃H) groups at the 2,2' positions of the central ethene bridge. This compound is structurally related to 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid, CAS 81-11-8), a key intermediate in dye synthesis and pharmaceutical research .

Properties

IUPAC Name |

5-benzamido-2-[2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKSXLMHJHPRDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Description

This traditional method reduces 4,4'-dinitro-2,2'-stilbenedisulfonic acid to 4,4'-diaminostilbene-2,2'-disulfonic acid using iron powder as the reducing agent. The reaction is typically conducted in aqueous acidic media, where iron acts as a source of electrons to convert nitro groups (-NO2) to amino groups (-NH2).

Process Details

- Starting Material: 4,4'-dinitro-2,2'-stilbenedisulfonic acid

- Reducing Agent: Iron powder

- Conditions: Controlled temperature and pH to optimize yield and purity

- Post-reaction: Purification by recrystallization to remove iron sludge and impurities

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| Simple and well-established | Large amounts of iron required |

| Cost-effective reagents | Difficult separation of product from iron sludge |

| Suitable for small-scale synthesis | Labor-intensive sludge treatment |

The iron sludge generated poses environmental and operational challenges, making this method less suitable for large-scale or industrial production.

Catalytic Hydrogenation Method

Description

An improved method involves catalytic reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid using hydrogen gas in the presence of a metal catalyst such as Raney nickel. This method avoids the generation of iron sludge and can produce high-purity products with fewer by-products.

Process Parameters

- Catalyst: Raney nickel, platinum, or palladium (with Raney nickel preferred for cost and efficiency)

- Solvent: Alcoholic medium (e.g., n-butyl alcohol) or aqueous medium with pH buffering

- Water Content: Less than 3% by weight in alcoholic medium to minimize side reactions

- pH Range: 5 to 10 in aqueous medium, maintained by buffer systems

- Hydrogen Pressure: At least 1 kg/cm², preferably 3 to 30 kg/cm²

- Temperature: Moderate heating to accelerate reaction

- Reaction Time: Typically 1 to 8 hours, depending on conditions

Reaction Steps and Mechanism

- Dehydration (optional): Removal of excess water to reduce side reactions

- Hydrogenation: Reduction of nitro groups to amino groups catalyzed by nickel under hydrogen atmosphere

- Product Isolation: Acidification with hydrochloric acid to precipitate 4,4'-diaminostilbene-2,2'-disulfonic acid as white needles

Yield and Purity

Advantages and Challenges

| Advantages | Challenges |

|---|---|

| High purity and yield | Requires precise control of reaction conditions |

| No iron sludge generation | Potential formation of dibenzyl by-products if conditions are not optimized |

| Suitable for large-scale production | Requires hydrogen handling and safety measures |

Benzoylation to Form 4,4'-Dibenzoylaminostilben-2,2'-disulfosaure

The amino groups of the 4,4'-diaminostilbene-2,2'-disulfonic acid intermediate are benzoylated to yield the target compound this compound.

Reaction Conditions

- Reagents: Benzoyl chloride or benzoyl anhydride as benzoylating agents

- Solvent: Typically an inert organic solvent such as pyridine or dichloromethane

- Temperature: Controlled to avoid side reactions, often 0–25°C initially, then room temperature

- Catalysts: Base catalysts like triethylamine may be used to scavenge HCl formed

Purification

The product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

| Step | Iron Powder Reduction | Catalytic Hydrogenation | Benzoylation Step |

|---|---|---|---|

| Starting Material | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | 4,4'-Diamino-2,2'-stilbenedisulfonic acid |

| Reducing Agent/Catalyst | Iron powder | Raney nickel or other metal catalyst | Benzoyl chloride or anhydride |

| Solvent | Aqueous acidic medium | Alcoholic or buffered aqueous medium | Organic solvent (e.g., pyridine) |

| Reaction Conditions | Controlled temperature and pH | Hydrogen pressure 1–30 kg/cm², pH 5–10 | Controlled temperature 0–25°C |

| Reaction Time | Several hours | 1–8 hours | 1–4 hours |

| Yield (%) | Moderate to high | High (up to 99.4%) | High (dependent on conditions) |

| Purity | Good, but iron sludge contamination risk | Very high purity, minimal by-products | High purity after purification |

| Environmental Impact | Iron sludge disposal issues | Minimal hazardous waste | Standard organic waste handling |

Research Findings and Industrial Relevance

- The iron powder reduction method, while historically common, is less favored industrially due to the cumbersome iron sludge separation and environmental concerns.

- Catalytic hydrogenation with Raney nickel under controlled conditions produces high-purity 4,4'-diaminostilbene-2,2'-disulfonic acid efficiently, facilitating scale-up and industrial application.

- The benzoylation step is standard organic synthesis and critical for transforming the diamino intermediate into the final dibenzoylamino compound.

- Research emphasizes controlling water content and pH during catalytic hydrogenation to minimize dibenzyl by-products and colored impurities, which degrade product quality.

- The final compound’s applications in optical brightening and dye synthesis underscore the importance of high purity and reproducible synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibenzoylaminostilben-2,2’-disulfosaure undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the benzoylamino groups back to amine groups.

Substitution: The benzoylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Aminostilbene derivatives.

Substitution: Various substituted stilbene derivatives.

Scientific Research Applications

4,4’-Dibenzoylaminostilben-2,2’-disulfosaure has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of dyes and optical brighteners.

Biology: Investigated for its potential use in fluorescent labeling and imaging.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Dibenzoylaminostilben-2,2’-disulfosaure involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino groups can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

(a) 4,4’-Dinitrostilbene-2,2’-disulfonate (DNDS, CAS 128-42-7)

- Structure: Features nitro (-NO₂) groups at the 4,4' positions.

- Activity : In vesicular glutamate transporter (VGLUT) inhibition assays, DNDS showed an IC₅₀ of 1.69 ± 0.11 µM, significantly weaker than Brilliant Yellow (IC₅₀ = 0.044 µM) but stronger than 4,4’-dibenzamidostilbene-2,2’-disulfonate (IC₅₀ = 2.0 µM) .

- Applications : Primarily used as an anion transport inhibitor in red blood cell studies.

(b) 4,4’-Diaminostilbene-2,2’-disulfonic Acid (DSD Acid, CAS 81-11-8)

(c) 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic Acid (DIDS, CAS 207233-90-7)

(d) Brilliant Yellow (CAS 3051-11-4)

- Structure : Azo-stilbene hybrid with hydroxyl and sulfonate groups.

- Activity : Exceptional VGLUT inhibition (IC₅₀ = 0.044 µM) due to membrane permeability and optimized charge distribution .

Quantitative Comparison of VGLUT Inhibition

Table 1 summarizes IC₅₀ values for key stilbene disulfonates:

| Compound | IC₅₀ (µM) | Key Substituents |

|---|---|---|

| Brilliant Yellow | 0.044 ± 0.006 | Azo, hydroxyl, sulfonate |

| 4,4’-Dinitrostilbene-2,2’-disulfonate | 1.69 ± 0.11 | Nitro |

| 4,4’-Dibenzamidostilbene-2,2’-disulfonate | 2.0 | Benzamido |

| 4,4’-Diaminostilbene-2,2’-disulfonate | >50 | Amino |

Source: Adapted from Table 3 in .

The benzamido group in 4,4'-dibenzoylaminostilben-2,2'-disulfosaure provides moderate inhibition, likely due to balanced hydrophobicity and steric effects. In contrast, the amino group in DSD acid reduces activity, while the nitro group in DNDS enhances anion binding but lacks membrane permeability.

Fluorescence and Stability

- Fluorescent Derivatives: Substitution with electron-donating groups (e.g., hydroxyl, benzamido) enhances fluorescence. For example, benzamido-substituted stilbenes exhibit stronger emission than amino or nitro derivatives .

- Photostability : Nitro and sulfonate groups improve resistance to photodegradation compared to unsubstituted stilbenes .

Biological Activity

4,4'-Dibenzoylaminostilben-2,2'-disulfosaure, also known as 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS), is a compound of significant interest in biological research due to its diverse applications and effects. This article explores its biological activity, including toxicity studies, genetic effects, and potential therapeutic implications.

- Chemical Name : this compound

- CAS Number : 81-11-8

- Molecular Formula : C18H16N2O6S2

- Appearance : Odorless yellowish microscopic needles or cream-colored powder

- pH : Approximately 4.3 at 30 g/L in water

Biological Activity Overview

The biological activity of DAS has been studied extensively in various models. Key findings from research include:

Toxicology Studies

- Acute and Chronic Toxicity :

- Genetic Toxicology :

Cytotoxicity and Antitumor Activity

Studies have examined the cytotoxic effects of DAS on various cancer cell lines:

- Cell Viability Assays : DAS demonstrated cytotoxicity against tumor cells when evaluated using assays such as MTT and colony-forming assays. The compound's effectiveness varied based on concentration and exposure time .

Table 1: Summary of Toxicology Studies on DAS

| Study Duration | Animal Model | Dose Range (ppm) | Observations |

|---|---|---|---|

| 14 Days | F344/N Rats | 0 - 100,000 | Weight loss at high doses; no significant organ changes |

| 13 Weeks | B6C3F1 Mice | 0 - 100,000 | Clinical signs of toxicity at high doses |

| 2 Years | F344/N Rats | 12,500 - 25,000 | No carcinogenic activity observed |

The precise mechanism by which DAS exerts its biological effects is still under investigation. However, it is believed to interact with cellular pathways involved in cell proliferation and apoptosis. The inhibition of specific enzymes related to tumor growth has been suggested as a potential mechanism .

Case Studies

Several case studies have highlighted the potential therapeutic applications of DAS:

- Anticancer Research : In vitro studies indicate that DAS may inhibit the growth of certain cancer cell lines, suggesting a role in cancer therapy.

- Anti-inflammatory Effects : Preliminary studies suggest that DAS may possess anti-inflammatory properties, warranting further exploration in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) in laboratory settings?

- Methodology :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Conduct experiments in a fume hood with mechanical ventilation to minimize inhalation risks. Avoid heat sources and open flames due to its flammability and toxic combustion byproducts (e.g., SO, NO) .

- Store the compound in sealed containers away from light and moisture to prevent decomposition .

Q. How can the purity of synthesized DSD acid derivatives be validated?

- Methodology :

- Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity. Compare retention times with reference standards .

- Use elemental analysis (C, H, N, S) to confirm stoichiometric ratios. For sulfonic acid groups, conduct ion-exchange chromatography .

Q. What spectroscopic techniques are suitable for characterizing DSD acid derivatives?

- Methodology :

- UV-Vis spectroscopy : Analyze absorption maxima (e.g., ~350 nm for stilbene derivatives) to confirm π-π* transitions .

- FT-IR : Identify sulfonic acid (–SOH) stretches at 1030–1150 cm and aromatic C–N bonds at 1250–1350 cm .

- NMR : Use H and C NMR in DO or DMSO-d to resolve aromatic protons and confirm substitution patterns .

Advanced Research Questions

Q. How can contradictions in photodegradation kinetics of DSD acid under UV/HO systems be resolved?

- Methodology :

- Control experiments : Compare degradation rates in the presence/absence of nitrate ions, which may act as radical scavengers .

- Mechanistic studies : Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to identify dominant reactive oxygen species (•OH vs. SO) .

- Kinetic modeling : Apply pseudo-first-order kinetics to decouple contributions of direct photolysis vs. radical-mediated pathways .

Q. What strategies optimize the synthesis of fluorescent DSD acid derivatives with asymmetrical triazine substitutions?

- Methodology :

- Stepwise nucleophilic substitution : React DSD acid with cyanuric chloride under controlled pH (6–7) to ensure selective substitution at triazine positions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity while minimizing hydrolysis .

- Post-synthetic modification : Introduce aryl groups via Suzuki coupling to enhance fluorescence quantum yield .

Q. How do coordination modes of DSD acid derivatives influence the topology of lanthanide-based metal-organic frameworks (MOFs)?

- Methodology :

- Single-crystal X-ray diffraction : Resolve La–O/N bond lengths (e.g., 2.4–2.7 Å for La–O bonds) and coordination geometries (e.g., distorted icosahedra) .

- Thermogravimetric analysis (TGA) : Assess framework stability by monitoring water loss and ligand decomposition above 300°C .

- Luminescence studies : Compare emission spectra of MOFs with free ligands to evaluate energy transfer efficiency .

Q. What experimental designs mitigate interference from sulfonic acid groups in electrochemical sensing applications of DSD acid derivatives?

- Methodology :

- Surface modification : Functionalize electrodes with Nafion to repel sulfonate anions via electrostatic interactions .

- pH optimization : Conduct experiments at pH > pKa of –SOH (~1.5) to ensure deprotonation and minimize nonspecific adsorption .

Data Contradiction Analysis

Q. Discrepancies in reported solubility of DSD acid in polar solvents: How to address this?

- Methodology :

- Solvent pre-saturation : Pre-saturate solvents (e.g., methanol, water) with DSD acid to achieve equilibrium solubility .

- Dynamic light scattering (DLS) : Check for colloidal aggregation, which may falsely indicate low solubility .

Q. Conflicting toxicity profiles of DSD acid derivatives: What validation steps are critical?

- Methodology :

- Purity verification : Ensure samples are free from nitroaromatic byproducts (common in synthesis) using LC-MS .

- Dose-response assays : Perform cytotoxicity tests (e.g., MTT assay) across multiple cell lines to rule out cell-type-specific effects .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.